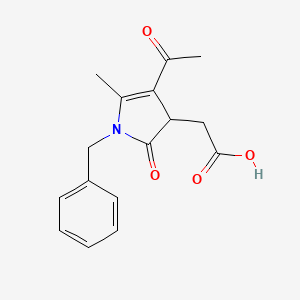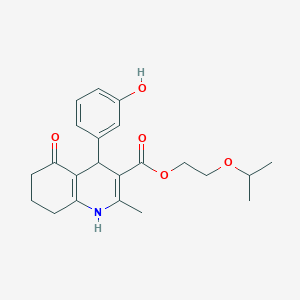
2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol, also known as TFPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFPQ is a versatile compound that is widely used in the field of biochemistry and pharmacology due to its unique chemical properties.
作用机制
2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol is a fluorescent probe that interacts with biological molecules by binding to specific sites on the molecule. The binding of this compound to the molecule results in a change in the fluorescence intensity, which can be used to monitor the interaction between the probe and the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is a non-toxic compound that does not interfere with normal cellular processes. This compound has been used in various in vitro and in vivo studies to monitor the activity of biological molecules without affecting the normal function of the cells or tissues.
实验室实验的优点和局限性
The use of 2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol in scientific research has several advantages. This compound is a highly sensitive probe that can detect low concentrations of biological molecules. This compound is also a versatile probe that can be used to study a wide range of biological molecules. However, the use of this compound in scientific research has some limitations. This compound is a relatively expensive probe that requires specialized equipment for detection. This compound is also a hydrophobic compound that requires the use of organic solvents for its preparation and use.
未来方向
The use of 2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol in scientific research is an area of active investigation, and several future directions are currently being explored. One area of research involves the development of new this compound derivatives that have improved sensitivity and selectivity for specific biological molecules. Another area of research involves the use of this compound in the development of new diagnostic and therapeutic agents for various diseases. Additionally, the use of this compound in the study of cellular signaling pathways and disease mechanisms is an area of active investigation.
合成方法
The synthesis of 2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol involves a multi-step process that requires the use of various reagents and catalysts. The most common method of synthesizing this compound involves the reaction of 6-chloroquinoline with pentafluorobenzene in the presence of a palladium catalyst. The resulting intermediate is then reduced with lithium aluminum hydride to produce this compound.
科学研究应用
2,2,2-trifluoro-1-(pentafluorophenyl)-1-(6-quinolinyl)ethanol has been extensively used in scientific research due to its ability to interact with various biological molecules, such as proteins and enzymes. This compound is commonly used as a fluorescent probe to study protein-ligand interactions, protein-protein interactions, and enzyme kinetics. This compound has also been used to study the structure and function of various ion channels and receptors.
属性
IUPAC Name |
2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)-1-quinolin-6-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F8NO/c18-11-10(12(19)14(21)15(22)13(11)20)16(27,17(23,24)25)8-3-4-9-7(6-8)2-1-5-26-9/h1-6,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIQKVOJNSGRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C3=C(C(=C(C(=C3F)F)F)F)F)(C(F)(F)F)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F8NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5012821.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5012827.png)
![1-[3,4,4-trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B5012852.png)
![1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012855.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5012884.png)





![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)